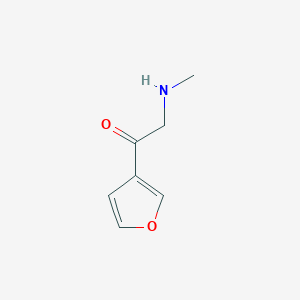

1-(Furan-3-yl)-2-(methylamino)ethan-1-one

Description

1-(Furan-3-yl)-2-(methylamino)ethan-1-one is a substituted cathinone derivative characterized by a furan-3-yl group attached to a ketone backbone and a methylamino side chain. Its molecular formula is C₇H₉NO₂, with a molecular weight of 155.15 g/mol. Structurally, it shares similarities with psychoactive cathinones but differs in its furan substitution, which may alter its physicochemical and biological properties compared to traditional aryl-substituted analogs like methylone or mephedrone .

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

1-(furan-3-yl)-2-(methylamino)ethanone |

InChI |

InChI=1S/C7H9NO2/c1-8-4-7(9)6-2-3-10-5-6/h2-3,5,8H,4H2,1H3 |

InChI Key |

VNEMDXJOWZYFNK-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)C1=COC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-yl)-2-(methylamino)ethan-1-one typically involves the reaction of furan-3-carboxaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include:

Solvent: Common solvents used are ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-yl)-2-(methylamino)ethan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Scientific Research Applications of 1-(Furan-3-yl)-2-(methylamino)ethan-1-one

1-(Furan-3-yl)-2-(methylamino)ethan-1-one is an organic compound featuring a furan ring attached to an ethanone backbone with a methylamino substituent. It has various applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemical Properties and Structure

The molecular formula of 1-(Furan-3-yl)-2-(methylamino)ethan-1-one is C7H9NO2, and its molecular weight is approximately 139.15 g/mol . The compound's unique structure, with the furan ring at the 3-position, gives it distinct electronic properties that influence its reactivity and interactions with biological targets.

Areas of Application

- Chemistry 1-(Furan-3-yl)-2-(methylamino)ethan-1-one serves as a building block in the synthesis of more complex organic molecules. It can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives and reduction to convert the ethanone group to an alcohol. The furan ring can also undergo electrophilic substitution reactions, leading to various substituted derivatives.

-

Biology This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Research indicates that 1-(Furan-3-yl)-2-(methylamino)ethan-1-one exhibits antimicrobial activity against various bacterial strains. Preliminary studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.025 mg/mL Escherichia coli 0.020 mg/mL Pseudomonas aeruginosa 0.015 mg/mL - Medicine Ongoing research explores the potential of 1-(Furan-3-yl)-2-(methylamino)ethan-1-one as a pharmaceutical intermediate.

- Industry It is used in the production of various fine chemicals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methylone (3,4-Methylenedioxymethcathinone)

- Molecular Formula: C₁₁H₁₃NO₂

- Key Features : Contains a methylenedioxybenzene ring instead of a furan.

- Synthesis : Typically synthesized via β-keto nitrile intermediates with subsequent alkylation.

- Spectroscopy :

- Bioactivity: Acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with stimulant effects .

bk-MBDB (1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one)

- Molecular Formula: C₁₂H₁₅NO₃

- Key Features: Extended alkyl chain (butanone backbone) and benzodioxole substitution.

- Spectroscopy: ¹H NMR: Methylamino protons resonate at δ 2.4–2.6 ppm .

- Bioactivity: Less potent than methylone due to steric hindrance from the butanone chain .

Comparison with Target Compound: The furan ring in 1-(Furan-3-yl)-2-(methylamino)ethan-1-one introduces electron-rich aromaticity distinct from methylone’s methylenedioxy group. This may reduce metabolic stability compared to benzodioxole systems but enhance interactions with polar biological targets.

Furan-Substituted Ethanones

3-Acetylfuran (1-(Furan-3-yl)ethan-1-one)

1-(Furan-2-yl)-2-(methylamino)ethan-1-one Derivatives

- Example: 1-(Furan-2-yl)-2-{2-[(2-hydroxyethyl)amino]benzimidazol-1-yl}ethan-1-one .

- Bioactivity : Benzimidazole derivatives exhibit antimicrobial and anticancer properties.

Comparison with Target Compound :

The 3-position furan substitution in the target compound may confer distinct electronic effects compared to 2-substituted furans, altering reactivity in nucleophilic additions or hydrogen bonding.

Adamantyl Ethanone Derivatives

1-(Adamantan-1-yl)-2-(pyridin-2-ylmethoxy)ethan-1-one

- Molecular Formula: C₁₈H₂₃NO₂

- Synthesis : Method E (alkylation of adamantyl ketones) .

- Bioactivity : Potent enzyme inhibitors due to adamantane’s lipophilic bulk .

Comparison with Target Compound :

Adamantyl derivatives prioritize lipophilicity and steric bulk , whereas the target compound’s furan group favors π-π stacking and polar interactions .

Data Tables

Table 2: Spectroscopic Data

Research Implications

- Synthetic Routes : The target compound may be synthesized via reductive amination of 3-acetylfuran () or nucleophilic substitution of α-chloro intermediates.

- Biological Potential: Structural analogs like isoegomaketone show antitumor activity , suggesting the furan-methylamino scaffold warrants evaluation in oncology.

- Regulatory Considerations: As a cathinone analog, it may fall under controlled substance regulations in jurisdictions targeting synthetic stimulants.

Biological Activity

1-(Furan-3-yl)-2-(methylamino)ethan-1-one, a compound featuring a furan ring and a methylamino group, has garnered attention in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-(Furan-3-yl)-2-(methylamino)ethan-1-one is , with a molecular weight of approximately 139.15 g/mol. The unique positioning of the furan ring at the 3-position contributes to its distinct electronic properties, which may influence its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that 1-(Furan-3-yl)-2-(methylamino)ethan-1-one exhibits antimicrobial activity against various bacterial strains. Preliminary studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.015 mg/mL |

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for anti-inflammatory effects . It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators. The exact mechanism remains under investigation, but initial data indicate potential benefits in treating inflammatory conditions .

Anticancer Activity

Recent studies have also explored the anticancer potential of 1-(Furan-3-yl)-2-(methylamino)ethan-1-one. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including liver carcinoma cells. The compound's ability to induce apoptosis in these cells may be linked to its interaction with cellular signaling pathways .

The biological activity of 1-(Furan-3-yl)-2-(methylamino)ethan-1-one is believed to involve its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, thereby modulating their activity. For instance, its structural characteristics suggest that it could influence metabolic pathways and cell signaling processes.

Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of various derivatives of furan-based compounds, including 1-(Furan-3-yl)-2-(methylamino)ethan-1-one. The results indicated that this compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent in clinical settings .

Study on Anticancer Effects

Another investigation focused on the anticancer properties of the compound, revealing that it significantly reduced cell viability in liver carcinoma cells through apoptotic mechanisms. The study highlighted the importance of further research into its pharmacodynamics and potential therapeutic applications in oncology .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(Furan-3-yl)-2-(methylamino)ethan-1-one, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves a two-step process:

Ketone Formation: Condensation of furan-3-carboxaldehyde with methylamine via reductive amination using NaBH₃CN or catalytic hydrogenation to yield 2-(methylamino)-1-(furan-3-yl)ethanol.

Oxidation: Controlled oxidation of the secondary alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane .

Characterization:

- NMR: The ketone carbonyl appears as a singlet at ~200-210 ppm in NMR. Furan protons (C2 and C5) show distinct coupling patterns in NMR (δ 7.2–7.8 ppm for β-protons).

- IR: Strong C=O stretch at ~1700 cm⁻¹ and N-H stretch (secondary amine) at ~3300 cm⁻¹ .

Advanced: How can regioselectivity challenges in furan substitution (3-position vs. 2-position) be addressed during synthesis?

Methodological Answer:

Regioselectivity is controlled by:

- Directing Groups: Introducing electron-withdrawing groups (e.g., nitro) at the 3-position of furan prior to functionalization, followed by reduction .

- Metal-Catalyzed Cross-Coupling: Using Pd-catalyzed Suzuki-Miyaura coupling with pre-functionalized boronic esters targeting the 3-position .

- Computational Guidance: Density Functional Theory (DFT) predicts the stability of intermediates, favoring 3-substitution due to lower steric hindrance and resonance stabilization .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₈H₉NO₂ requires m/z 151.0633).

- 2D NMR (COSY, HSQC): Resolves overlapping signals; HSQC correlates furan C3 with adjacent protons.

- IR Spectroscopy: Differentiates ketone (1700 cm⁻¹) from possible ester or amide byproducts .

Advanced: How does the methylamino group influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

The methylamino group:

- Enhances Nucleophilicity: The lone pair on nitrogen facilitates conjugate addition to the α,β-unsaturated ketone system.

- Steric Effects: Methyl groups hinder addition at the β-carbon, favoring α-addition.

- pH-Dependent Reactivity: Under acidic conditions, the amine is protonated, reducing nucleophilicity but increasing electrophilicity of the ketone .

Basic: What are the recommended safety protocols for handling methylamine derivatives during synthesis?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of methylamine vapors (TLV: 10 ppm).

- Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats.

- Spill Management: Neutralize with dilute acetic acid and adsorb with vermiculite .

Advanced: How can computational methods (e.g., DFT, MD simulations) predict biological activity or metabolic pathways?

Methodological Answer:

- DFT Calculations: Identify electrophilic sites (e.g., ketone carbon) prone to nucleophilic attack by glutathione, predicting detoxification pathways.

- Molecular Dynamics (MD): Simulate binding to cytochrome P450 enzymes to assess metabolic stability.

- Docking Studies: Screen against kinase or GPCR targets using AutoDock Vina to prioritize in vitro assays .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

- Purity Analysis: Use HPLC (C18 column, 0.1% TFA/ACN gradient) to verify >95% purity, eliminating impurities as confounding factors.

- Assay Conditions: Standardize protocols (e.g., broth microdilution for MIC tests) and include positive controls (e.g., ciprofloxacin for bacteria).

- Mechanistic Studies: Use transcriptomics to identify gene expression changes, confirming target engagement .

Basic: What are the stability considerations for storing 1-(Furan-3-yl)-2-(methylamino)ethan-1-one?

Methodological Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the furan ring.

- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the ketone to carboxylic acid.

- Oxygen Exposure: Purge storage containers with argon to inhibit radical-mediated oxidation .

Advanced: How can this compound serve as a precursor for bioactive heterocycles (e.g., pyrazoles, imidazoles)?

Methodological Answer:

- Cyclocondensation: React with hydrazines to form pyrazoles; optimize solvent (EtOH/H₂O) and temperature (80°C).

- Mannich Reactions: Generate imidazole derivatives using formaldehyde and NH₄Cl; monitor by TLC (Rf 0.5 in EtOAc/hexane).

- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties .

Advanced: What strategies improve yield in large-scale synthesis while minimizing byproducts?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors enhance mixing and heat transfer, reducing dimerization byproducts.

- Catalytic Optimization: Screen Pd/C or Raney Ni for reductive amination; 0.5 mol% Pd/C gives >90% conversion.

- Workup Automation: Liquid-liquid extraction with pH control (pH 9–10) isolates the product from unreacted methylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.